Benzene, [(methoxyphenylmethyl)thio]-
Description
The compound "Benzene, [(methoxyphenylmethyl)thio]-" features a benzene ring substituted with a [(methoxyphenylmethyl)thio] group. This substituent comprises a sulfur atom (thio group) bonded to a methyl group, which is further attached to a methoxyphenyl ring (a phenyl group with a methoxy substituent). The structure can be represented as Ph-S-CH₂-(C₆H₄-OCH₃), where Ph denotes the parent benzene ring. The methoxy group (-OCH₃) is an electron-donating substituent, while the thioether (-S-) linkage introduces sulfur-based reactivity .
Properties
CAS No. |
13865-07-1 |
|---|---|
Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
[methoxy(phenyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C14H14OS/c1-15-14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
JGSDAYCDUQUGBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Benzene, [(methoxyphenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, [(methoxyphenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(methoxyphenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Benzene, 1-methyl-3-(phenylthio)- (CAS 13865-48-0)
- Structure : Benzene ring with a methyl group at position 1 and a phenylthio (-S-Ph) group at position 3 .
- Key Differences: Simpler substituent: Lacks the methoxy group and methyl bridge present in the target compound. Molecular weight: 200.3 g/mol (C₁₃H₁₂S) vs. estimated 262.32 g/mol for the target compound.
Benzene, 1-methoxy-4-(methylthio)-
- Structure : Benzene with a methoxy (-OCH₃) group at position 1 and a methylthio (-SCH₃) group at position 4 .
- Key Differences :
- Smaller substituent: The methylthio group lacks the extended aromatic system of the methoxyphenylmethyl group.
- Electronic effects: The methoxy group dominates electron donation, while the methylthio group has weaker electron-donating capacity.
- Boiling point: Expected to be lower than the target compound due to lower molecular weight (e.g., 1,2-dimethoxybenzene boils at 363.2 K ).
Benzo[b]thiophene Derivatives
- Example : Benzo[b]thiophene-2-carbonitrile, 3-[(2-methylphenyl)methoxy]- (CAS 320422-52-4) .
- Structure : A fused benzene-thiophene ring system with substituents.
- Key Differences :
Thermochemical and Physical Properties
Enthalpic Contributions
Substituents on benzene significantly influence enthalpies of formation. Methoxy groups contribute -30.1 kJ/mol (electron-donating), while thioethers exhibit weaker stabilization. The [(methoxyphenylmethyl)thio] group likely introduces steric strain, offsetting some electronic stabilization .
Solubility and Boiling Points
- Target Compound : Predicted lower solubility in polar solvents (e.g., water) due to the bulky hydrophobic substituent.
- Comparison :
Oxidation Reactions
- The thioether group in the target compound can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, similar to simpler thioethers like diphenyl sulfide .
- Example : Oxidation of 1-methyl-3-(phenylthio)benzene with m-CPBA yields sulfoxides, a reaction pathway applicable to the target compound .
Electrophilic Aromatic Substitution
- The methoxy group directs incoming electrophiles to the ortho/para positions, while the thioether may exhibit weaker directing effects.
- Contrast : In 1-methoxy-4-(methylthio)benzene, methoxy dominates, directing substitution to position 2 or 6 .
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